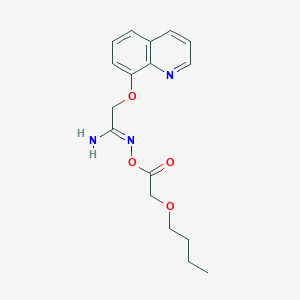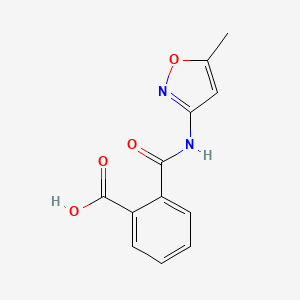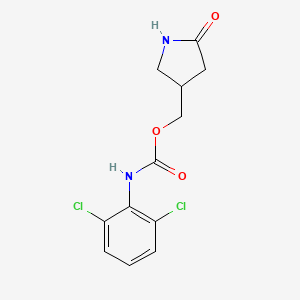
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a dichlorophenyl carbamate group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate typically involves the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. This reaction is often carried out by heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and are characterized by their solubility in organic solvents like ethanol and acetonitrile (MeCN).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as GABA receptors and histamine-N-methyl transferase . These interactions can lead to various pharmacological effects, including analgesia and anxiolysis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidinone structure and have been studied for their biological activities.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds also feature a pyrrolidinone ring and have been synthesized for medicinal chemistry applications.
Uniqueness
What sets (5-Oxopyrrolidin-3-yl)methyl (2,6-dichlorophenyl)carbamate apart is its specific combination of a pyrrolidinone ring with a dichlorophenyl carbamate group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Properties
CAS No. |
88016-04-0 |
|---|---|
Molecular Formula |
C12H12Cl2N2O3 |
Molecular Weight |
303.14 g/mol |
IUPAC Name |
(5-oxopyrrolidin-3-yl)methyl N-(2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-8-2-1-3-9(14)11(8)16-12(18)19-6-7-4-10(17)15-5-7/h1-3,7H,4-6H2,(H,15,17)(H,16,18) |
InChI Key |
PXAZVSKVUSEBST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)COC(=O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-(1,2-Ethynediyl)bis[benzene]]bis[(4-methylphenyl)diphenylphosphine]platinum](/img/structure/B12878612.png)
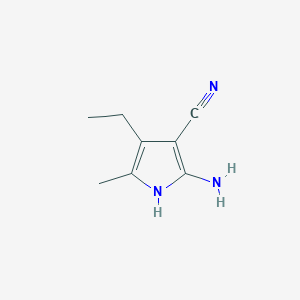
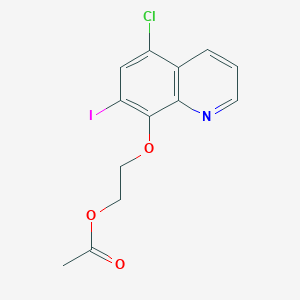
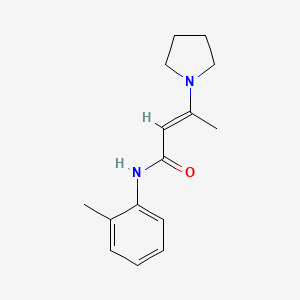
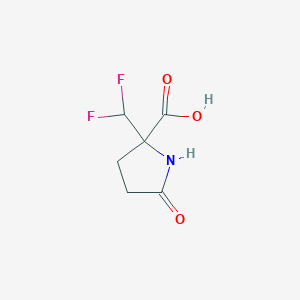
![5-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12878646.png)
![N-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-amine](/img/structure/B12878653.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
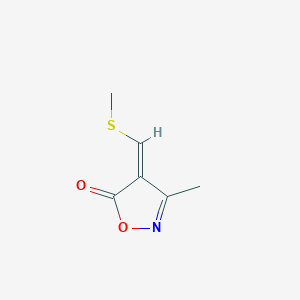
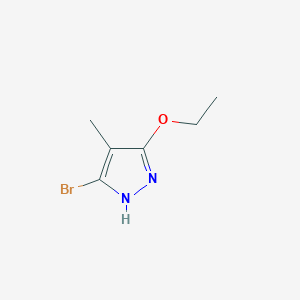
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
